molecular formula C10H19NO4 B1582882 Diethyl 3,3'-Iminodipropionate CAS No. 3518-88-5

Diethyl 3,3'-Iminodipropionate

Cat. No. B1582882
CAS RN: 3518-88-5
M. Wt: 217.26 g/mol
InChI Key: ONEIYJQBXMVMKU-UHFFFAOYSA-N
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Description

Diethyl 3,3’-Iminodipropionate, also known as 3,3’-Iminodipropionic Acid Diethyl Ester, is a chemical compound with the molecular formula C10H19NO4 . It has a molecular weight of 217.27 . It is a clear liquid at 20°C .


Molecular Structure Analysis

The molecular structure of Diethyl 3,3’-Iminodipropionate consists of 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The InChI Key is ONEIYJQBXMVMKU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Diethyl 3,3’-Iminodipropionate is a clear liquid at 20°C . It has a boiling point of 139°C at 12 mmHg . The specific gravity is 1.04 at 20/20 , and the refractive index is 1.44 .

Scientific Research Applications

1. Enzyme Inhibition Studies

Diethyl ether, chemically related to Diethyl 3,3'-Iminodipropionate, has been studied for its effects on enzyme activities. For instance, it has been found to inhibit cyclic 3′,5′-nucleotide phosphodiesterase prepared from dog heart at partial pressures above clinical application, suggesting potential implications in biological processes related to this enzyme (Ueda & Okumura, 1971).

2. Organic Synthesis

The synthesis of Diethyl 2-(2-chloronicotinoyl)malonate, a structurally similar compound, involves processes that can be relevant to the synthesis of Diethyl 3,3'-Iminodipropionate. This process explores a rapid method to synthesize compound 3, a nitrogen-containing water-soluble carboxylic acid, which serves as an important intermediate for small molecule anticancer drugs (Xiong et al., 2018).

3. Catalysis and Chemical Transformations

In a study involving ethyl 3-iodopropionate, a compound related to Diethyl 3,3'-Iminodipropionate, its rapid dimerization to diethyl adipate in a microwave reactor using NiCl2·6H2O as a catalyst was demonstrated. Such catalytic processes are essential in the synthesis of various high-performance polymeric substances and could potentially apply to Diethyl 3,3'-Iminodipropionate (Zhang et al., 2021).

4. Lipase-Catalyzed Esterification

A study on medium- and long-chain dialkyl 3,3'-thiodipropionate antioxidants, which are structurally similar to Diethyl 3,3'-Iminodipropionate, explored their synthesis through lipase-catalyzed esterification and transesterification. These processes are relevant in the pharmaceutical and food industry for the production of various biologically active compounds (Weber et al., 2006).

5. Neurotoxicology Studies

Compounds like 3,3'-Iminodipropionitrile (IDPN), closely related to Diethyl 3,3'-Iminodipropionate, have been used in neurotoxicology studies. Research on IDPN has provided insights into its effects on neurobehavioral functions, auditory thresholds, and motor activity, thereby contributing to the understanding of neurotoxic substances and their impact on the nervous system (Herr et al., 1995).

Safety And Hazards

Diethyl 3,3’-Iminodipropionate can cause skin irritation and serious eye irritation . It is recommended to wash skin thoroughly after handling, wear protective gloves, eye protection, and face protection . If it comes in contact with the skin, wash with plenty of water . If eye irritation persists, get medical advice or attention .

properties

IUPAC Name

ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-3-14-9(12)5-7-11-8-6-10(13)15-4-2/h11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEIYJQBXMVMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326239
Record name Diethyl 3,3'-Iminodipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3,3'-Iminodipropionate

CAS RN

3518-88-5
Record name 3518-88-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 3,3'-Iminodipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 3,3'-Iminodipropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Zimmer, BK Swamy - 1959 - kb.osu.edu
The activity of bis (2-chloroethyl) sulfide and of several N-analogs (nitrogen mustards) against certain types of cancer is well established. However, besides a more or less pronounced …
Number of citations: 3 kb.osu.edu
JM Erhardt, ER Grover, JD Wuest - Journal of the American …, 1980 - ACS Publications
MHz NMR spectrum in toluene-c/8 showed line broadening, and at-37 C, two eight-proton multiplets were resolved. At 0 C in toluene-rig, five sharp 13C NMR absorptions were resolved…
Number of citations: 94 pubs.acs.org
WD Edwards - 1985 - search.proquest.com
Chapter 1 introduces the phenomenon of hydrogen production from the salts of an orthoamide incorporated into a tricyclic framework of six-membered rings, a hexahydro-1H, 4H, 7H, …
Number of citations: 2 search.proquest.com
X Zhang, H Li, D Kong, F Wan - 2022 - researchsquare.com
7-dibenzyl-1, 4, 7, 10-tetraazacyclododecane is a crucial intermediate in the preparation of tetra-armed 1, 4, 7, 10-tetraazacyclododecane (two benzyl groups at N1-and N7-positions …
Number of citations: 3 www.researchsquare.com
JM Erhardt - 1982 - search.proquest.com
The synthesis and redox chemistry of tricyclic orthoamide 2 are described. Spectroscopic data indicate that 2 adopts a conformation in which all non-bonded electrons on nitrogen are …
Number of citations: 2 search.proquest.com

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